Molecular Weight and Hydrogen-Bonding Capacity vs. 2-Methyl-4-phenylbutyraldehyde
The replacement of a hydrogen atom at the para-position of the phenyl ring with an ethoxy group increases the molecular weight from 162.23 g mol⁻¹ (2-methyl-4-phenylbutyraldehyde) to 206.28 g mol⁻¹ (4-(4-ethoxyphenyl)-2-methylbutanal) [1]. Additionally, the ethoxy derivative introduces two hydrogen-bond-acceptor sites, whereas the parent phenylbutanal possesses only one (the aldehyde oxygen) . These parameters are critical inputs for quantitative structure-activity relationship (QSAR) models used to predict odor threshold and skin permeability, indicating that the two compounds are not interchangeable in model-based predictions.
| Evidence Dimension | Molecular weight and hydrogen-bond-acceptor count |
|---|---|
| Target Compound Data | MW = 206.28 g mol⁻¹; HBA = 2 |
| Comparator Or Baseline | 2-Methyl-4-phenylbutyraldehyde (CAS 40654-82-8): MW = 162.23 g mol⁻¹; HBA = 1 |
| Quantified Difference | ΔMW = +44.05 g mol⁻¹ (+27.1%); ΔHBA = +1 (doubling) |
| Conditions | Calculated properties (EPI Suite / standard cheminformatics tools) |
Why This Matters
A 27% increase in molecular weight and an additional hydrogen-bond acceptor are expected to reduce volatility and alter receptor binding, directly impacting fragrance tenacity and character; procurement must therefore specify the exact ethoxy derivative to ensure formulation fidelity.
- [1] RIFM. Fragrance ingredient safety assessment, 2-methyl-4-phenylbutyraldehyde (CAS 40654-82-8). Food and Chemical Toxicology 2019, 130 (Suppl. 1), 110627. (Molecular weight and physical data listed in the identification section.) View Source
